molecular formula C12H12O5 B145276 Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate CAS No. 125369-26-8

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No. B145276
M. Wt: 236.22 g/mol
InChI Key: PAGMDUGVIOXELP-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate moiety, which is the ester of benzoic acid. The specific structure of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate suggests that it has a methoxy group and a ketone functional group attached to the benzoate core.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from various precursors. For instance, the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate involves a two-step reaction from indanones and phenyl isothiocyanates . Similarly, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was achieved through a condensation reaction between methyl 4-bromobenzoate and iso-vanilline . These methods could potentially be adapted for the synthesis of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups.

Chemical Reactions Analysis

Compounds similar to methyl 4-(3-methoxy-3-oxopropanoyl)benzoate can participate in a variety of chemical reactions. For example, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . This suggests that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate could also be reactive in radical addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can vary widely. For instance, some methyl benzoate derivatives undergo photochemical reactions, such as hydrogen abstraction and cycloaddition with olefins . Additionally, the mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates have been studied, revealing the presence of thermally stable nematic phases . These findings indicate that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate may also exhibit unique physical properties, such as liquid crystalline behavior, depending on its molecular structure.

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate . This compound, with the chemical formula C12H12O5, is also known by its CAS number 22027-52-7 . Here are six unique applications:

  • Medicinal Chemistry and Drug Development:

    • Results: Preliminary studies show promising anti-inflammatory or anti-cancer properties, warranting further investigation .
  • Natural Product Synthesis:

    • Results: Successful synthesis of novel natural products or analogs with potential biological activities .
  • Flavor and Fragrance Industry:

    • Results: Enhances specific flavors or scents .
  • Analytical Chemistry:

    • Results: Accurate quantification or identification of related compounds .
  • Biological Studies:

    • Results: Insights into potential biological targets or mechanisms .
  • Materials Science:

    • Results: Improved material properties, such as adhesion or barrier properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMDUGVIOXELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397557
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

CAS RN

125369-26-8, 22027-52-7
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22027-52-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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